molecular formula C12H17FN2O2S B2749125 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea CAS No. 1396675-32-3

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Cat. No. B2749125
CAS RN: 1396675-32-3
M. Wt: 272.34
InChI Key: XXMSYUIYABSGBO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, also known as FMPU, is a urea derivative that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Fluorescent Dyes Synthesis

The Boranil fluorophore, bearing a nitro-phenyl group, has been selectively reduced and converted into various derivatives, including urea, demonstrating its application in creating fluorescent dyes. Such dyes have been used in labeling experiments, showing strong luminescence, indicating potential use in biochemical assays and imaging applications (Frath et al., 2012).

Hydroxyl Group Quantification in Polymers

A method involving the use of 4-fluorophenyl isocyanate for the in situ derivatization of hydroxyl groups in polymers has been developed. This method, leveraging 19F NMR spectroscopy, offers a reliable way to characterize hydroxyl functional groups, suggesting its utility in polymer science and engineering (Moghimi et al., 2013).

Heterocyclic Fluorophosphoranes Synthesis

The synthesis of heterocyclic fluorophosphoranes via the cleavage of silicon-nitrogen bonds in urea derivatives has been described. These compounds have potential applications in the development of new materials and chemical synthesis methodologies (Dunmur & Schmutzler, 1971).

Soluble Epoxide Hydrolase (sEH) Inhibitors

2-Fluorophenyl isocyanate reacted with adamantanamines to produce N,N'-disubstituted ureas, which are potent sEH inhibitors. The introduction of a fluorine atom significantly increased the sEH inhibitory activity, illustrating the compound's potential in therapeutic applications (Burmistrov & Butov, 2018).

Antipathogenic Properties

Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacterial strains capable of biofilm formation. These findings suggest a path toward the development of new antimicrobial agents with specific activity against challenging bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMSYUIYABSGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

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